
3,4-Dimethoxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-6-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles with a carbonyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method includes the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign catalysts, are often applied to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyranones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Known for its use in flavor and fragrance industries.
3,4-Dihydro-6-methyl-2H-pyran-2-one: Used as a starting reagent in the synthesis of antibiotics.
5-(3-S-hydroxybutyl)-4-methoxy-6-methyl-2H-pyran-2-one: Isolated from freshwater fungi and studied for its biological activity.
Uniqueness
3,4-Dimethoxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
75743-71-4 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,4-dimethoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H10O4/c1-5-4-6(10-2)7(11-3)8(9)12-5/h4H,1-3H3 |
Clave InChI |
PNWHDISMNQDQFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


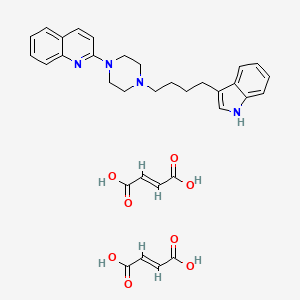
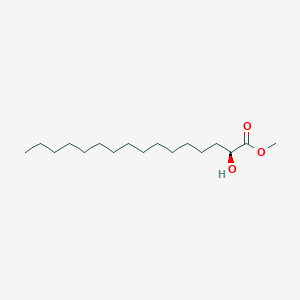
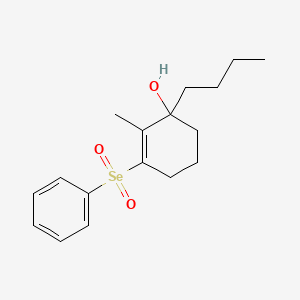
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
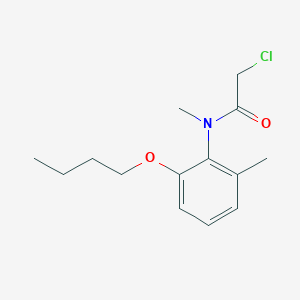
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
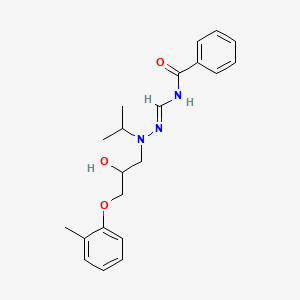
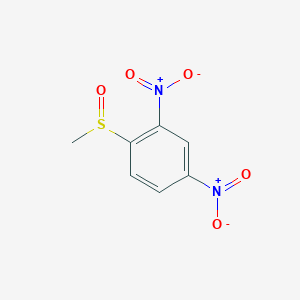
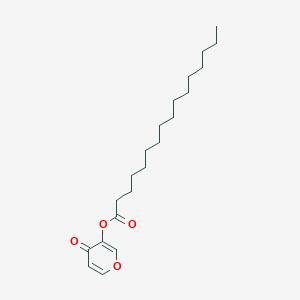
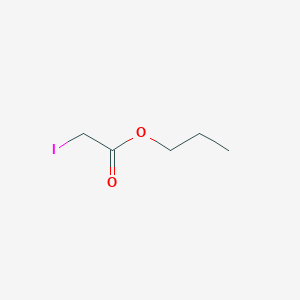

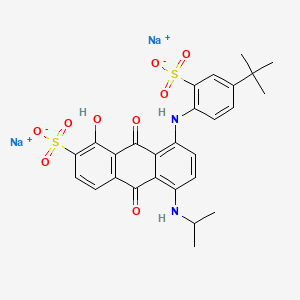

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
